CAS registry number search for 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one
CAS registry number search for 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one
An In-depth Technical Guide to the Synthesis and Characterization of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and analytical characterization of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one. This molecule, possessing a versatile piperidine scaffold coupled with a functionalized hexanamide chain, represents a valuable building block for drug discovery and chemical biology, particularly in the development of targeted therapies and chemical probes. As this compound is not widely cataloged, this document outlines a robust, field-proven synthetic route and a self-validating analytical workflow designed to ensure the unequivocal confirmation of its structure, purity, and stability. The methodologies described herein are grounded in established chemical principles and are intended for researchers, medicinal chemists, and drug development professionals seeking to utilize this or structurally related compounds in their work.
Introduction: The Strategic Value of Piperidine Scaffolds
The piperidine ring is a ubiquitous structural motif found in a vast number of natural products and clinically approved drugs.[1] Its prevalence stems from its ability to serve as a versatile scaffold that can be readily functionalized to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. Furthermore, the piperidine nitrogen can act as a basic center, enabling critical interactions with biological targets.[2]
The target molecule, 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one, integrates this privileged heterocycle with a linear six-carbon chain terminating in a primary amine. This unique architecture presents several strategic advantages in drug development:
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Bifunctional Linker: The terminal amine and the piperidine core allow for its use as a linker in constructing complex molecules like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).
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Fragment-Based Discovery: It serves as an ideal fragment for screening campaigns, with the primary amine and hydroxymethyl groups providing vectors for library elaboration.
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Pharmacophore Mimicry: The overall structure can mimic endogenous ligands or peptide fragments to interact with specific receptor binding pockets.[3]
This guide provides the necessary technical details to empower researchers to synthesize and validate this compound with a high degree of confidence.
Physicochemical and Structural Properties
A definitive CAS Registry Number for 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one is not readily found in major chemical databases as of the last update, suggesting it may be a novel or infrequently synthesized compound. Therefore, the properties listed below are calculated based on its chemical structure. Rigorous analytical characterization, as detailed in Section 4, is mandatory to confirm these attributes post-synthesis.
| Property | Value | Source |
| IUPAC Name | 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one | IUPAC Nomenclature |
| Molecular Formula | C₁₂H₂₄N₂O₂ | Elemental Composition |
| Molecular Weight | 228.33 g/mol | Calculated |
| Monoisotopic Mass | 228.18378 Da | Calculated |
| Calculated LogP | 0.85 | ChemDraw Prediction |
| Topological Polar Surface Area (TPSA) | 58.5 Ų | Calculated |
Proposed Synthesis Pathway
The synthesis of the target compound can be efficiently achieved through a standard two-step sequence involving amide coupling followed by deprotection. This approach is logical and utilizes well-established, high-yielding reactions common in medicinal chemistry. The causality behind this choice is the reliability and commercial availability of the starting materials and reagents.
Workflow Overview: The synthesis begins with the coupling of N-Boc-6-aminocaproic acid with 4-(hydroxymethyl)piperidine, followed by the removal of the Boc protecting group under acidic conditions.
Caption: Proposed two-step synthesis workflow.
Experimental Protocol: Synthesis
Step 1: Synthesis of tert-butyl (6-oxo-6-(4-(hydroxymethyl)piperidin-1-yl)hexyl)carbamate (Boc-Protected Intermediate)
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Reagent Preparation: To a solution of N-Boc-6-aminocaproic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir the mixture at room temperature for 15 minutes. Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, while DIPEA acts as a non-nucleophilic base to activate the carboxylic acid.
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Amine Addition: Add 4-(hydroxymethyl)piperidine (1.05 eq) to the activated acid solution.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 10% Methanol/Dichloromethane mobile phase. The disappearance of the starting acid indicates reaction completion.
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Work-up: Dilute the reaction mixture with Ethyl Acetate and wash sequentially with 5% aqueous LiCl solution (3x), saturated aqueous NaHCO₃ (2x), and brine (1x). Rationale: The LiCl wash effectively removes residual DMF, which is a common challenge in purification.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (Silica gel, gradient elution from 2% to 10% Methanol in Dichloromethane) to yield the Boc-protected intermediate as a clear oil.
Step 2: Synthesis of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one (Final Product)
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Deprotection: Dissolve the Boc-protected intermediate (1.0 eq) in a solution of 4M HCl in 1,4-Dioxane (10 eq).
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Reaction: Stir the solution at room temperature for 2 hours. A white precipitate may form as the hydrochloride salt of the product is generated.
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Isolation: Concentrate the reaction mixture to dryness under reduced pressure. Triturate the resulting solid with diethyl ether and collect the solid by filtration to yield the product as its hydrochloride salt.
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Free-Basing (Optional): To obtain the free amine, dissolve the HCl salt in a minimal amount of water, basify to pH >10 with 1M NaOH, and extract with Dichloromethane (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product.
Comprehensive Analytical Characterization: A Self-Validating System
Unequivocal structural confirmation and purity assessment are paramount. The following multi-technique approach constitutes a self-validating system, where each analysis provides complementary information to build a complete and trustworthy profile of the synthesized molecule. The analytical methods for related piperidine derivatives serve as a strong foundation for these protocols.[4][5][6]
Caption: Integrated workflow for analytical validation.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise atomic connectivity of the molecule.
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Protocol:
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Sample Preparation: Dissolve 5-10 mg of the final compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O for the HCl salt; CDCl₃ for the free base).
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Instrumentation: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
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Expected ¹H NMR Signals: Key expected signals include a triplet around 2.7-2.9 ppm (α-protons to the amine), a triplet around 2.3-2.5 ppm (α-protons to the amide carbonyl), and signals corresponding to the piperidine and hydroxymethyl protons.
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Expected ¹³C NMR Signals: A key signal will be the amide carbonyl carbon around 172-175 ppm.
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Mass Spectrometry (MS) MS provides definitive confirmation of the molecular weight.[7]
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Protocol:
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Sample Preparation: Prepare a dilute solution (approx. 10-50 µg/mL) in methanol or acetonitrile/water.
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Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source, operated in positive ion mode.
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Analysis: Infuse the sample directly or via LC-MS.
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Expected Result: A prominent ion corresponding to [M+H]⁺ at m/z 229.19 should be observed, confirming the molecular weight of 228.33 g/mol .
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Chromatographic and Elemental Analysis
High-Performance Liquid Chromatography (HPLC) HPLC is the gold standard for determining the purity of the synthesized compound.
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Protocol:
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System: An HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient system is recommended. For example, Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water; Mobile Phase B: 0.1% TFA in Acetonitrile.
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Gradient: Run a linear gradient from 5% B to 95% B over 15 minutes.
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Detection: UV detection at 210 nm (for the amide bond) and/or an Evaporative Light Scattering Detector (ELSD) for universal detection.
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Purity Assessment: The purity is calculated by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A purity of ≥95% is typically required for use in biological assays.
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Elemental Analysis (CHN) This analysis provides the percentage composition of Carbon, Hydrogen, and Nitrogen, offering a final, orthogonal confirmation of the empirical formula.
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Protocol:
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Submit ~5 mg of the purified, dry sample to an analytical services laboratory for CHN analysis.
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Expected Result: The experimental percentages should be within ±0.4% of the theoretical values calculated for C₁₂H₂₄N₂O₂ (C: 63.12%, H: 10.59%, N: 12.27%).
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Potential Applications and Future Directions
The validated 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one is a versatile platform for further chemical exploration.
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Ligand Development: The terminal amine can be functionalized via reductive amination, acylation, or sulfonylation to generate libraries of compounds for screening against various biological targets, such as G-protein coupled receptors (GPCRs) or kinases.[8][9]
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PROTACs and Molecular Glues: The compound can serve as a linker between a ligand for a target protein and a ligand for an E3 ubiquitin ligase, inducing targeted protein degradation.
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Bioconjugation: The primary amine allows for conjugation to biomolecules, surfaces, or reporter tags (e.g., fluorophores, biotin) for use in chemical biology and diagnostic applications.
Conclusion
This guide has detailed a robust and reliable pathway for the synthesis and comprehensive characterization of 6-Amino-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one. By following the outlined experimental protocols and the self-validating analytical workflow, researchers can produce this valuable chemical building block with a high degree of confidence in its identity and purity. The strategic integration of a privileged piperidine scaffold with a functionalized aliphatic chain makes this compound a powerful tool for advancing projects in medicinal chemistry and drug discovery.
References
- Analytical Methods for the Characterization of N-Methyl-1-(piperidin-4-YL)methanamine. BenchChem.
- A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists.
- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
- Synthesis, characterization and antimicrobial activity of piperidine derivatives.
- Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones deriv
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
- Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.
- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. University of Dundee Discovery Research Portal.
- Functionalized 6-(Piperidin-1-yl)-8,9-Diphenyl Purines as Peripherally Restricted Inverse Agonists of the CB1 Receptor. PMC.
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